(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
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Overview
Description
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C5H8N4O2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine typically involves the nitration of a pyrazole derivative followed by amination. One common method involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of (1-Methyl-1H-pyrazol-5-yl)methanamine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar structure but lacks the nitro group.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains additional nitro groups and a tetrazole ring.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a phenyl group and a piperazine ring.
Uniqueness
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N4O2 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3,6H2,1H3 |
InChI Key |
WOLRHVSTTPUWHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CN |
Origin of Product |
United States |
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